molecular formula C22H15ClFN3O3S B5142750 N-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide

N-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide

Cat. No.: B5142750
M. Wt: 455.9 g/mol
InChI Key: QKJUNDRYAOSKTL-UHFFFAOYSA-N
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Description

N-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazole ring, a carbamothioyl group, and a methoxybenzamide moiety. The presence of chlorine and fluorine atoms further enhances its chemical properties, making it a subject of interest for researchers.

Properties

IUPAC Name

N-[[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O3S/c1-29-18-5-3-2-4-15(18)20(28)27-22(31)25-13-7-9-19-17(11-13)26-21(30-19)14-8-6-12(24)10-16(14)23/h2-11H,1H3,(H2,25,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJUNDRYAOSKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-fluoroaniline with 2-aminophenol to form the benzoxazole ring. This intermediate is then reacted with thiophosgene to introduce the carbamothioyl group. Finally, the methoxybenzamide moiety is attached through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamothioyl group to a thiol or thioether.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

Scientific Research Applications

N-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of N-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenol
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

Compared to similar compounds, N-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide stands out due to its unique combination of functional groups. The presence of the benzoxazole ring and the carbamothioyl group provides distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .

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